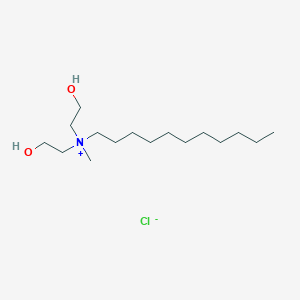

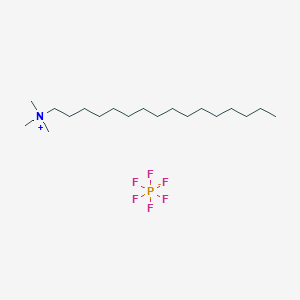

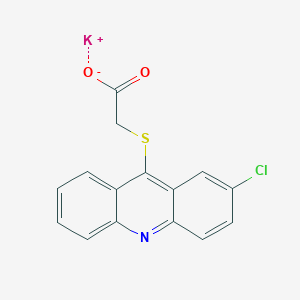

![molecular formula C15H8F3N3S B012167 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 104960-55-6](/img/structure/B12167.png)

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves multiple steps, starting from precursors such as 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones. These precursors undergo reactions with chloroacetonitrile or chloroacetamide to yield the desired carbonitriles and their carboxamide analogs. Further reactions with a variety of reagents lead to the synthesis of new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems (Abdel-rahman et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using X-ray crystallography, providing insights into the structural characteristics of these types of molecules (Liu et al., 2013).

Chemical Reactions and Properties

The compound participates in various chemical reactions, leading to the formation of novel derivatives with potential applications. For instance, it can react with different reagents to produce pyridothienopyrimidines, indicating its versatility in synthetic chemistry (Abdel-rahman et al., 2003).

Physical Properties Analysis

While specific physical properties of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile are not detailed in the available literature, related compounds exhibit unique physical characteristics influenced by their molecular structure, such as crystallinity and solubility, which are critical for their applications in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, including its reactivity with various chemical reagents, enable the synthesis of a wide range of heterocyclic compounds. These properties are instrumental in exploring its utility in medicinal chemistry and other fields (Abdel-rahman et al., 2003).

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Compounds with structural features similar to 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile often play critical roles in medicinal chemistry and drug discovery. For instance, heterocyclic aromatic amines, including pyrimidine and imidazole derivatives, have been extensively studied for their biological activities. These compounds are integral to the development of novel therapeutic agents targeting various diseases due to their versatile pharmacophore properties (Ranney & Oppermann, 1979; Saganuwan, 2017). The inclusion of fluorine atoms and the thieno[2,3-b]pyridine moiety suggests potential for enhanced binding affinity and selectivity towards biological targets, making these compounds promising candidates for drug development.

Material Science and Optoelectronics

In the realm of material science and optoelectronics, compounds with fluorinated heterocyclic structures are gaining attention for their applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of the thieno[2,3-b]pyridine core and fluorine substituents can lead to materials with favorable electronic properties, such as high thermal stability and efficient charge transport (Squeo & Pasini, 2020). This makes them suitable for use in next-generation electronic devices, including OLEDs, where they can contribute to enhanced device performance and longevity.

Propriétés

IUPAC Name |

3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3S/c16-15(17,18)9-6-10(8-4-2-1-3-5-8)21-14-12(9)13(20)11(7-19)22-14/h1-6H,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZDSIGQLYCWQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351886 |

Source

|

| Record name | 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |

CAS RN |

104960-55-6 |

Source

|

| Record name | 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

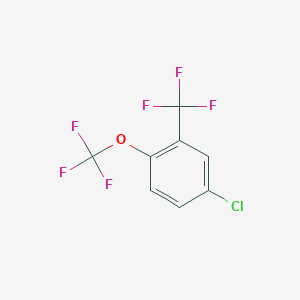

![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)

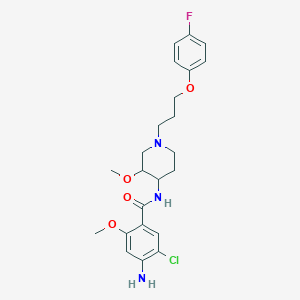

![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)